- Di-2-methoxyethyl azodicarboxylate (DMEAD): an inexpensive and separation-friendly alternative reagent for the Mitsunobu reaction, Chemistry Letters, 2007, 36(4), 566-567

Cas no 940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate)

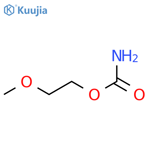

940868-64-4 structure

Produktname:2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

- 1,2-Diazenedicarboxylicacid, 1,2-bis(2-methoxyethyl) ester

- Di-2-methoxyethyl azodicarboxylate

- Azodicarboxylic acid bis(2-methoxyethyl ester)

- DMEAD

- PubChem23469

- ST24046164

- 1,2-Bis(2-methoxyethyl) 1,2-diazenedicarboxylate (ACI)

- Azodicarboxylic acid bis(2-methoxyethyl) ester

- Azodicarboxylic acid di(2-methoxyethyl) ester

- Bis(2-methoxyethyl) azodicarboxylate

- 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

-

- Inchi: 1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3

- InChI-Schlüssel: PGHKJMVOHWKSLJ-UHFFFAOYSA-N

- Lächelt: O=C(OCCOC)N=NC(OCCOC)=O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 8

- Komplexität: 219

- Topologische Polaroberfläche: 95.8

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H242-H315-H319-H332-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN3226 - class 4.1 - Self-reactive solid type D (DI-2-METHOXYETHYL AZODICARBOXYLATE)

- WGK Deutschland:3

- Code der Gefahrenkategorie: 20-36/37/38

- Sicherheitshinweise: 26

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8°C

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069360-250mg |

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate |

940868-64-4 | 97% | 250mg |

¥61.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-1g |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 1g |

¥450.90 | 2023-09-04 | |

| TRC | D483580-2.5g |

Di-2-methoxyethyl Azodicarboxylate |

940868-64-4 | 2.5g |

$ 295.00 | 2022-06-05 | ||

| Chemenu | CM327283-5g |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95%+ | 5g |

$190 | 2022-06-09 | |

| TRC | D483580-250mg |

Di-2-methoxyethyl Azodicarboxylate |

940868-64-4 | 250mg |

$ 50.00 | 2022-06-05 | ||

| Aaron | AR003PZR-250mg |

DI-2-METHOXYETHYL AZODICARBOXYLATE |

940868-64-4 | 94% | 250mg |

$6.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-250mg |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 250mg |

¥202.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-5g |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 5g |

¥1872.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-1g |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 1g |

¥504.0 | 2024-04-15 | |

| Aaron | AR003PZR-100mg |

Di-2-Methoxyethyl Azodicarboxylate |

940868-64-4 | 94% | 100mg |

$5.00 | 2025-02-26 |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; rt; 2 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C

Referenz

- Manufacture of azodicarboxylic diesters without separating or purifying hydrazinedicarboxylate intermediates, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C

Referenz

- Preparation of azodicarboxylic acid bis(2-alkoxyethyl)ester and its intermediate and method for its preparation, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium bromide , Sulfuric acid , Sodium bromate Solvents: Pentane ; 4.2 h, 0 °C

Referenz

- Preparation of azodicarboxylate esters by electrolysis of carbamate esters, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Xylene ; 3 h, rt

Referenz

- DMEAD: a new dialkyl azodicarboxylate for the Mitsunobu reaction, Tetrahedron, 2009, 65(31), 6109-6114

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , Tetrabutylammonium tribromide Solvents: 1,4-Dioxane ; 4 h, 50 °C

Referenz

- Method for manufacturing an azo compound with high yield, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Method for manufacturing of azo compounds by oxidative dehydrogenation of hydrazine derivatives, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Bromine Solvents: Dichloromethane ; < 15 °C; 0.5 h, < 15 °C

Referenz

- Azodicarboxylic acid bis(2-alkoxyethyl) ester compounds and the manufacturing methods therefor, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Oxygen , Copper bromide (CuBr2) Catalysts: Cerium ammonium nitrate Solvents: Acetic acid ; 4 h, 40 °C

Referenz

- Manufacturing method of azo compound with good yield, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Product class 6: aliphatic azo compounds, Science of Synthesis, 2010, 41, 459-506

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Raw materials

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preparation Products

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Verwandte Literatur

-

Atsushi Yoshida,Yasuo Hirooka,Yusuke Sugata,Mariko Nitta,Tamiko Manabe,Shunsuke Ido,Kouki Murakami,Repon Kumer Saha,Takashi Suzuki,Motohiro Ohshima,Akira Yoshida,Kunihiko Itoh,Kosuke Shimizu,Naoto Oku,Takumi Furuta,Tomohiro Asakawa,Toshiyuki Wakimoto,Toshiyuki Kan Chem. Commun. 2011 47 1794

-

Jian Lei,Huaxin Gao,Miaoling Huang,Xiao Liu,Yangfan Mao,Xiaolan Xie Chem. Commun. 2020 56 920

-

Cheng-Kun Lin,Wei Lee,Chun-Fu Wu,Fang-Yi Shih Org. Biomol. Chem. 2022 20 2217

-

Nasser Iranpoor,Habib Firouzabadi,Dariush Khalili Org. Biomol. Chem. 2010 8 4436

-

Anant S. Balijepalli,Aladin Hamoud,Mark W. Grinstaff Polym. Chem. 2020 11 1926

940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate) Verwandte Produkte

- 1804667-20-6(3-Chloro-4-cyano-5-(difluoromethyl)pyridine-2-carboxaldehyde)

- 2413877-22-0(ethyl 4-{(tert-butoxy)carbonylamino}-5-cyano-2-hydroxybenzoate)

- 1805568-87-9(Methyl 4-bromopyrimidine-5-acetate)

- 16375-88-5(4-Acetamidobenzyl alcohol)

- 1209828-91-0(3-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1-[4-(trifluoromethyl)phenyl]urea)

- 2229611-69-0(1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile)

- 64024-06-2(3-Fluoro-D-tyrosine)

- 2228149-14-0(3-{4-(propan-2-yl)cyclohexyloxy}propan-1-amine)

- 1804705-35-8(5-Chloro-3-(difluoromethyl)pyridine-2-acetonitrile)

- 1032002-06-4(3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:940868-64-4)2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

Reinheit:99%/99%/99%

Menge:5.0g/10.0g/25.0g

Preis ($):215.0/387.0/819.0